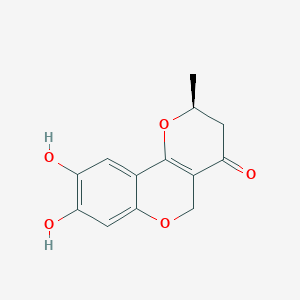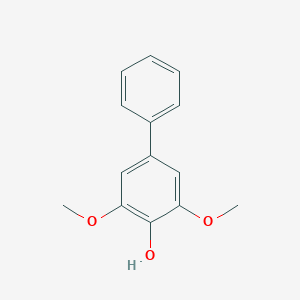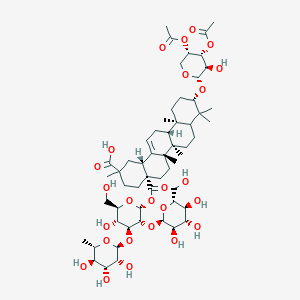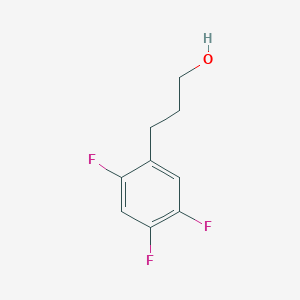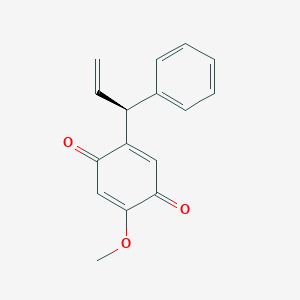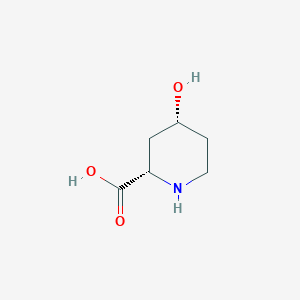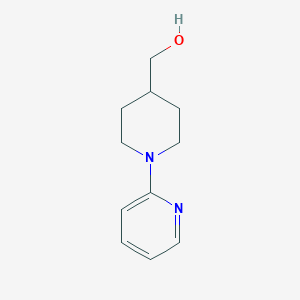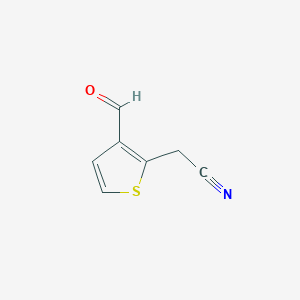
2-(3-Formylthiophen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formylthiophen-2-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-(3-formyl-2-thienyl)acetonitrile or FTAN. It is a yellow powder with a molecular weight of 177.19 g/mol and a melting point of 129-132°C.
Mécanisme D'action
The mechanism of action of 2-(3-Formylthiophen-2-yl)acetonitrile is not well understood. However, it is believed to act as a strong electron acceptor due to the presence of the formyl group and the thiophene ring. This property makes it suitable for use in the fabrication of organic semiconductors.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(3-Formylthiophen-2-yl)acetonitrile. However, studies have shown that it is a non-toxic compound and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-Formylthiophen-2-yl)acetonitrile is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it suitable for use in large-scale production. However, one of the limitations of this compound is its poor solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-(3-Formylthiophen-2-yl)acetonitrile. One of the major areas of focus is the synthesis of new derivatives of this compound with improved solubility and electronic properties. Another area of research is the application of this compound in the fabrication of high-performance organic electronic devices such as organic solar cells and organic light-emitting diodes. Furthermore, the potential application of this compound in the field of biomedicine, such as drug delivery and imaging, is also an area of interest for future research.
Conclusion
In conclusion, 2-(3-Formylthiophen-2-yl)acetonitrile is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, non-toxic nature, and strong electron accepting properties make it suitable for use in the fabrication of organic semiconductors. Further research and development of this compound and its derivatives can lead to the development of new materials with improved electronic and optical properties, which can have significant implications in the field of organic electronics.
Méthodes De Synthèse
The synthesis of 2-(3-Formylthiophen-2-yl)acetonitrile involves the reaction of 2-bromo-3-formylthiophene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 24 hours. The product is then purified by recrystallization using ethanol.
Applications De Recherche Scientifique
2-(3-Formylthiophen-2-yl)acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors.
Propriétés
Numéro CAS |
135737-17-6 |
|---|---|
Nom du produit |
2-(3-Formylthiophen-2-yl)acetonitrile |
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
2-(3-formylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2 |
Clé InChI |
CQUPHSGNOXRCJQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CC#N |
SMILES canonique |
C1=CSC(=C1C=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



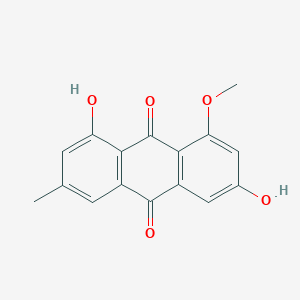
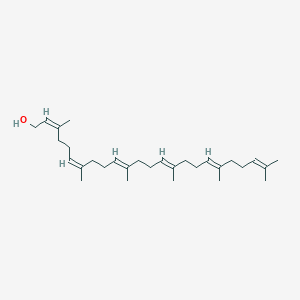
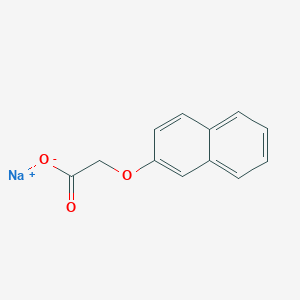
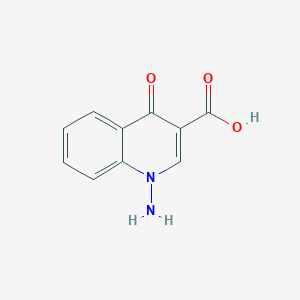
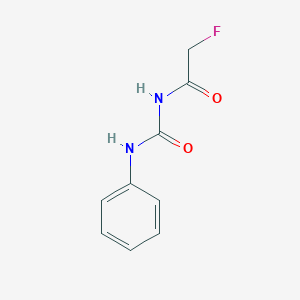
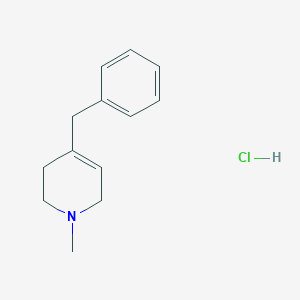
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
